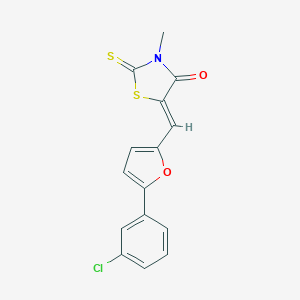![molecular formula C17H18N2O3 B240416 N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide, also known as MPAP, is a chemical compound that has been studied for its potential therapeutic applications. MPAP is a derivative of the selective dopamine D3 receptor antagonist, nafadotride, and has been shown to have high affinity for the D3 receptor. In
Wirkmechanismus
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of this receptor. The dopamine D3 receptor is involved in the regulation of reward and motivation pathways in the brain, and blocking this receptor can have implications for the treatment of addiction and other disorders. This compound has also been shown to modulate dopamine release in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate dopamine release in the brain, which may have implications for the treatment of addiction and other disorders. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in these areas. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide has several advantages for lab experiments, including its high affinity for the dopamine D3 receptor and its ability to modulate dopamine release in the brain. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide. One area of interest is its potential therapeutic applications in addiction and other disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, research on the synthesis of this compound and related compounds may lead to the development of new drugs with improved therapeutic properties.
Synthesemethoden
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide can be synthesized using a two-step process. First, 4-aminobenzamide is reacted with 2-phenoxypropanoic acid to form 4-[(2-phenoxypropanoyl)amino]benzamide. Next, N-methylation of the amine group is carried out using methyl iodide to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This compound has been shown to modulate dopamine release in the brain, which may have implications for the treatment of addiction and other disorders.
Eigenschaften
Molekularformel |
C17H18N2O3 |
|---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
N-methyl-4-(2-phenoxypropanoylamino)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-12(22-15-6-4-3-5-7-15)16(20)19-14-10-8-13(9-11-14)17(21)18-2/h3-12H,1-2H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
ZMCSBQCKRMNLDQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)
![Methyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B240350.png)
![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B240353.png)
![N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240356.png)
![2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)
![N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240364.png)
![N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240367.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240371.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B240373.png)
![3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)